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Abstract

Imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic organic compound belonging to the
imidazopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry
and materials science due to the diverse biological activities and unique photophysical
properties exhibited by its derivatives.[1][2][3] This technical guide provides a comprehensive
overview of the known physical and chemical properties of Imidazo[1,5-a]pyridine-1-
carbaldehyde, drawing from computational data and knowledge of related isomers. It includes
a discussion of its synthesis, reactivity, and potential biological significance, alongside detailed
(where available) or proposed experimental protocols.

Chemical and Physical Properties

Direct experimental data for the physical and chemical properties of Imidazo[1,5-a]pyridine-1-
carbaldehyde is limited in publicly accessible literature. However, computational data from
reputable sources such as PubChem provides valuable predicted properties.[4]
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Structure and Identification

o |[UPAC Name: Imidazo[1,5-a]pyridine-1-carbaldehyde[4]

CAS Number: 56671-67-1[4]

Molecular Formula: CsHeN20[4]

Canonical SMILES: C1=CC2=C(N=CN2C=C1)C=0I[4]

InChl Key: FBNBTPDUMOHHFF-UHFFFAOY SA-N[4]

Tabulated Physicochemical Data

The following table summarizes the computed physicochemical properties of Imidazo[1,5-

a]pyridine-1-carbaldehyde.

Property Value Source
Molecular Weight 146.15 g/mol PubChem[4]
Exact Mass 146.048012819 Da PubCheml[4]
XLogP3-AA (Predicted) 1.6 PubChem[4]
Hydrogen Bond Donor Count 0 PubChem[4]
Hydrogen Bond Acceptor

Count 2 PubChem[4]
Rotatable Bond Count 1 PubCheml[4]
Topological Polar Surface Area  34.4 A2 PubChem[4]
Heavy Atom Count 11 PubChem[4]
Formal Charge 0 PubChem([4]
Complexity 160 PubChem[4]

Synthesis and Characterization
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While a specific, detailed experimental protocol for the synthesis of Imidazo[1,5-a]pyridine-1-
carbaldehyde is not readily available in the reviewed literature, the Vilsmeier-Haack reaction is
a well-established and versatile method for the formylation of electron-rich aromatic and
heteroaromatic compounds, including the imidazo[1,5-a]pyridine scaffold.[5][6][7][8]

Proposed Synthetic Protocol: Vilsmeier-Haack
Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a
Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and
a halogenating agent like phosphorus oxychloride (POCI3).[5][8][9] The regioselectivity of the
formylation on the imidazo[1,5-a]pyridine ring is influenced by the electronic properties of the
scaffold, with the C1 and C3 positions of the imidazole ring being potential sites for electrophilic
attack.

Reaction Scheme:

Reactants

Gmidazo[l,s-a] pyridine) Formylation Product

|
)Gmidazo[l,5—a]pyridine—l—carbaldehyde)

Vilsmeier Reagent
(DMF/POCIs)

Click to download full resolution via product page
Caption: Proposed synthesis of Imidazo[1,5-a]pyridine-1-carbaldehyde.
Detailed Methodology (Proposed):

o Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a
magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to
0 °C. Slowly add phosphorus oxychloride (POCIs) dropwise while maintaining the
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temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow
for the formation of the Vilsmeier reagent (a chloromethyliminium salt).

o Formylation: Dissolve Imidazo[1,5-a]pyridine in a suitable solvent (e.g., DMF or a chlorinated
solvent) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is
complete, allow the reaction mixture to warm to room temperature and then heat as
necessary (e.g., 70-90 °C) to drive the reaction to completion. The reaction progress can be
monitored by thin-layer chromatography (TLC).

o Workup and Purification: After the reaction is complete, cool the mixture to room temperature
and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium
bicarbonate or sodium hydroxide solution) to a pH of 7-8. The crude product may precipitate
out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate or
dichloromethane). The organic layers are then combined, dried over an anhydrous salt (e.g.,
NazS0a4), and the solvent is removed under reduced pressure. The crude product can be
purified by column chromatography on silica gel.

Characterization

Due to the lack of published experimental spectra, the following are predicted characterization
data and key features to look for based on the structure and data from related isomers.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on both the pyridine and imidazole rings, as well as a distinct downfield
singlet for the aldehyde proton (typically in the range of 9-10 ppm).

e 13C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the
molecule. The carbonyl carbon of the aldehyde group will appear at a characteristic
downfield chemical shift (typically >180 ppm).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong characteristic absorption band for the carbonyl (C=0)
stretching of the aldehyde group, typically in the region of 1680-1715 cm~*. Aromatic C-H and
C=C stretching vibrations will also be present.
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2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M*) corresponding to the molecular weight
of the compound (146.15 g/mol ). Fragmentation patterns may involve the loss of the formyl
group (CHO).

Chemical Reactivity and Potential Applications

The chemical reactivity of Imidazo[1,5-a]pyridine-1-carbaldehyde is primarily dictated by the
aldehyde functional group and the electron-rich nature of the fused heterocyclic ring system.

Reactivity of the Aldehyde Group

The carbaldehyde group is a versatile functional handle for a variety of chemical
transformations, including:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, Imidazo[1,5-
a]pyridine-1-carboxylic acid, using standard oxidizing agents.

¢ Reduction: Reduction of the aldehyde will yield the corresponding alcohol, (Imidazo[1,5-
a]pyridin-1-yl)methanol.

¢ Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by
nucleophiles, leading to the formation of alcohols (Grignard reaction, organolithium addition),
imines (reaction with primary amines), and other derivatives.

o Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
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Caption: Reactivity of the aldehyde group in Imidazo[1,5-a]pyridine-1-carbaldehyde.

Potential Applications

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities, including anticancer, antiviral,
antibacterial, and anti-inflammatory properties.[1][2][10] The aldehyde functionality at the 1-
position can serve as a key synthetic intermediate for the development of novel therapeutic
agents and functional materials.[11][12] For instance, it can be used to introduce diverse
substituents to modulate the biological activity and pharmacokinetic properties of the molecule.
In materials science, imidazo[1,5-a]pyridine derivatives are being explored for their use in
organic light-emitting diodes (OLEDs) and fluorescent probes due to their unique electronic and
photophysical properties.[10]

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or
involvement in signaling pathways of Imidazo[1,5-a]pyridine-1-carbaldehyde. However, the
broader class of imidazopyridines has been extensively studied.

General Biological Profile of Imidazopyridines
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Imidazopyridine derivatives are known to interact with various biological targets. For example,
certain imidazo[1,2-a]pyridines act as GABA-A receptor agonists, leading to their use as
sedative and anxiolytic drugs.[2] Other derivatives have been investigated as inhibitors of
various enzymes and receptors, showing potential in the treatment of cancer, tuberculosis, and
other diseases.[13][14][15]

Hypothetical Signaling Pathway Involvement

Given the diverse biological activities of the imidazopyridine scaffold, it is plausible that
Imidazo[1,5-a]pyridine-1-carbaldehyde or its derivatives could interact with various signaling
pathways. The specific nature of these interactions would depend on the overall structure of the
molecule and the substituents introduced via the aldehyde group. A logical workflow for
investigating this would involve initial screening against a panel of kinases, receptors, and
enzymes known to be modulated by related heterocyclic compounds.

Imidazo[1,5-a]pyridine-1-carbaldehyde
Derivative

(High-Throughput Screening)

Target Identification
(e.g., Kinase, Receptor)

!

(Signaling Pathway Analysis)

(Cellular/PhysioIogical Response)
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Caption: A logical workflow for investigating biological activity.
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Conclusion

Imidazo[1,5-a]pyridine-1-carbaldehyde is a molecule with significant potential as a building
block in medicinal chemistry and materials science. While detailed experimental data for this
specific isomer is currently limited, its synthesis via the Vilsmeier-Haack reaction is highly
probable. The versatile reactivity of the aldehyde group, coupled with the inherent biological
and photophysical properties of the imidazo[1,5-a]pyridine core, makes this compound an
attractive target for further investigation. Future research should focus on the development of a
robust synthetic protocol for Imidazo[1,5-a]pyridine-1-carbaldehyde, followed by a thorough
experimental characterization of its properties and a systematic evaluation of its biological
activities. Such studies will be crucial in unlocking the full potential of this promising
heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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